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Minquartynoic acid

Cat. No.: B1203521
CAS No.: 123154-43-8
M. Wt: 284.3 g/mol
InChI Key: MTWGWIOCIREVRF-KRWDZBQOSA-N
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Description

Historical Context of Discovery and Early Research

Minquartynoic acid was first brought to the attention of the scientific community in 1989. wikipedia.org Researchers R.J. Marles, N.R. Farnsworth, and D.A. Neill were the first to isolate this novel compound. wikipedia.org Their initial research involved the investigation of the stem bark of Minquartia guianensis, a plant used in traditional medicine by the Quijos Quichua people in the Amazonian lowlands of Ecuador. researchgate.net

Early research focused on characterizing the structure of this newly found polyacetylene and evaluating its biological activity. Bioassay-guided fractionation, using the P-388 murine lymphocytic leukemia cell line, was instrumental in isolating this compound as a cytotoxic compound. researchgate.net These initial studies laid the groundwork for future investigations into the chemical and potential therapeutic properties of this unique fatty acid.

Natural Occurrence and Botanical Sources

This compound is a naturally occurring compound found in a select few plant species, primarily within the Olacaceae family. wikipedia.org It is typically present in small quantities in the bark or twigs of these plants. wikipedia.org

The inaugural isolation of this compound was from the stem of the Amazonian tree Minquartia guianensis. wikipedia.org This plant has a history of use in the traditional medicine of South American indigenous communities. acs.org Subsequent research has confirmed the presence of significant amounts of this compound in the bark of this tree, with some reports indicating it can constitute 2-3% of the dry weight. researchgate.netacs.org The compound has been identified as a key bioactive constituent responsible for some of the plant's reported traditional uses. acs.orgresearchgate.net

This compound has also been isolated from the twigs of Ochanostachys amentacea, a tree found in Malaysia and Indonesia. researchgate.netresearchgate.net Research on this plant has not only confirmed the presence of this compound but has also led to the discovery of related cytotoxic derivatives. researchgate.netresearchgate.net Anti-HIV bioassay-guided fractionation of extracts from Ochanostachys amentacea identified this compound as an active component. ebi.ac.uk

Coula edulis, commonly known as the African walnut, is another botanical source of this compound. researchgate.net The compound has been isolated from the air-dried bark of this tree. researchgate.net The presence of this compound and other acetylenic compounds in Coula edulis is believed to contribute to the plant's traditional applications and observed biological activities.

Isolation from Ochanostachys amentacea

Chemical Classification and Distinctive Structural Features

This compound is classified as a polyyne and an alkynoic acid. wikipedia.org It is a straight-chain, C18 polyunsaturated fatty acid. Its chemical structure is distinguished by the presence of four conjugated carbon-carbon triple bonds (a tetrayne system) at positions 9, 11, 13, and 15.

Another key feature is a hydroxyl group (-OH) at the 17th carbon position, which is a chiral center. The absolute configuration of this chiral center has been determined to be (S). ebi.ac.uk The IUPAC name for this compound is (17S)-17-hydroxyoctadeca-9,11,13,15-tetraynoic acid. chemspider.com The molecule is optically active. wikipedia.org

Table 1: Chemical Properties of this compound

Property Value
Chemical Formula C₁₈H₂₀O₃ wikipedia.org
Molar Mass 284.355 g·mol⁻¹ wikipedia.org
IUPAC Name (17S)-17-hydroxyoctadeca-9,11,13,15-tetraynoic acid
CAS Number 123154-43-8 (for the S-form) wikipedia.org
Appearance Grey-yellow needles wikipedia.org

| Melting Point | 95 °C (203 °F; 368 K) wikipedia.org |

Table 2: Botanical Sources of this compound

Plant Species Family Part(s) Containing the Compound
Minquartia guianensis Olacaceae Stem, Bark wikipedia.orgresearchgate.netacs.org
Ochanostachys amentacea Olacaceae Twigs researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O3 B1203521 Minquartynoic acid CAS No. 123154-43-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123154-43-8

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(17S)-17-hydroxyoctadeca-9,11,13,15-tetraynoic acid

InChI

InChI=1S/C18H20O3/c1-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(20)21/h17,19H,4,6,8,10,12,14,16H2,1H3,(H,20,21)/t17-/m0/s1

InChI Key

MTWGWIOCIREVRF-KRWDZBQOSA-N

SMILES

CC(C#CC#CC#CC#CCCCCCCCC(=O)O)O

Isomeric SMILES

C[C@@H](C#CC#CC#CC#CCCCCCCCC(=O)O)O

Canonical SMILES

CC(C#CC#CC#CC#CCCCCCCCC(=O)O)O

Other CAS No.

123154-43-8

Synonyms

(S)-(-)-(E)-15,16-dihydrominquartynoic acid
minquartynoic acid

Origin of Product

United States

Isolation, Purification, and Characterization Methodologies

Extraction Techniques from Plant Materials

Minquartynoic acid is a naturally occurring compound found in a select few plant species within the Olacaceae family. wikipedia.org Its isolation begins with the careful collection and processing of specific plant parts, followed by solvent extraction to draw out the desired chemical constituents.

The primary plant sources identified for the isolation of this compound are listed below.

Plant SpeciesFamilyPart(s) Used
Minquartia guianensisOlacaceaeStem Bark wikipedia.org
Ochanostachys amentaceaOlacaceaeTwigs wikipedia.orgresearchgate.net
Coula edulisOlacaceaeBark wikipedia.orgresearchgate.net

The extraction process typically involves drying and milling the plant material, such as the stem bark or twigs, into a fine powder to maximize the surface area for solvent interaction. up.ac.za Various organic solvents are used to create an extract. For instance, a chloroform (B151607) extract of Minquartia guianensis stem bark has been successfully used to isolate the compound. researchgate.net In other cases, solvents like methanol, acetone, or hexane (B92381) may be employed. up.ac.zagsconlinepress.com

Often, the isolation is guided by bioassays. In this approach, the crude extract is separated into different fractions, and each fraction is tested for a specific biological activity (e.g., cytotoxicity). researchgate.net The most active fractions undergo further separation, progressively narrowing down the search until the single, pure active compound—this compound—is isolated. researchgate.net

Chromatographic Purification Strategies

Following initial extraction, the crude mixture contains a multitude of compounds. Chromatographic techniques are essential to separate this compound from this complex matrix. Because of the acidic nature of the compound, standard silica (B1680970) gel chromatography can result in poor separation due to a phenomenon known as "tailing." To overcome this, a specialized technique using dihydrogen-phosphate-impregnated silica gel has been employed, which leads to a much cleaner and more efficient separation.

The purification process is typically iterative, involving multiple chromatographic steps. These may include:

Column Chromatography: The primary method for separating the components of the extract based on their differing affinities for the stationary phase (e.g., silica gel) and the mobile phase (a solvent or solvent mixture).

High-Performance Liquid Chromatography (HPLC): A high-resolution technique often used in the final stages of purification to achieve a high degree of purity. polypeptide.com Reversed-phase HPLC, where the stationary phase is nonpolar, is a powerful method for purifying peptides and other complex organic molecules and is applicable here. polypeptide.com

Advanced Spectroscopic Techniques for Structural Elucidation

Once purified, the precise chemical structure of this compound must be determined. This is accomplished using a suite of advanced spectroscopic methods that provide detailed information about the molecule's connectivity, molecular weight, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra are recorded to piece together the molecule's carbon-hydrogen framework. The identity of the isolated compound as this compound is confirmed by comparing its NMR and other spectral data with previously published values.

Physicochemical Properties of this compound

Property Value
Chemical Formula C₁₈H₂₀O₃ wikipedia.org
Molecular Weight 284.355 g·mol⁻¹ wikipedia.org
Appearance Grey-yellow needles wikipedia.org
IUPAC Name (17S)-17-hydroxyoctadeca-9,11,13,15-tetraynoic acid

| Melting Point | 95 °C (203 °F) wikipedia.org |

Mass spectrometry is used to determine the exact molecular mass and formula of a compound. For this compound, MS analysis confirms the molecular formula of C₁₈H₂₀O₃. High-resolution mass spectrometry can provide a highly accurate mass measurement, further validating the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure, corroborating the data obtained from NMR spectroscopy.

This compound possesses a single chiral center at the C-17 position, meaning it can exist in two mirror-image forms (enantiomers), designated as (S) or (R). Determining the correct three-dimensional arrangement, or absolute configuration, is critical.

Initial efforts to determine the absolute configuration by X-ray crystallography were unsuccessful as suitable crystals could not be formed. Consequently, a chemical correlation method was used. First, the four triple bonds of this compound were hydrogenated to convert it into the simpler, saturated compound 17-hydroxystearic acid. The optical rotation of this derivative was then compared to known standards, which indicated the S-configuration.

To definitively confirm this assignment, Mosher's ester method was employed. This powerful NMR-based technique involves reacting the alcohol group of this compound (after conversion to its methyl ester) with a chiral reagent, in this case, (R)-O-methylmandelic acid. This reaction creates a new molecule (a Mosher's ester) which is a diastereomer. Analysis of the ¹H-NMR spectrum of this new derivative allows for the unambiguous determination of the stereochemistry at the C-17 center. This rigorous analysis confirmed the absolute configuration of naturally occurring this compound as (S).

Biosynthetic Pathways and Precursors

General Principles of Polyacetylene Biosynthesis

Polyacetylenes, also known as polyynes, are a large class of natural products defined by the presence of one or more carbon-carbon triple bonds. The biosynthesis of these compounds is primarily derived from fatty acid and polyketide precursors, a fact established through isotopic tracer experiments. capes.gov.br The formation of the characteristic acetylenic bond is a critical step, and two primary mechanisms have been proposed. The first is an oxidative dehydrogenation or desaturation mechanism, where an existing double bond is converted into a triple bond. The second involves a decarboxylative enol elimination process.

In many plants, particularly within the Asteraceae, Apiaceae, and Araliaceae families, a significant pathway for polyacetylene biosynthesis begins with the C18 fatty acid, linoleic acid. mdpi.com A key step is the conversion of the double bond at C-12 of linoleic acid into a triple bond to form crepenynic acid, which serves as a precursor to a wide array of polyacetylenes. mdpi.com Subsequent modifications, including further desaturations, lead to the vast structural diversity observed in this class of compounds. mdpi.com

Fatty Acid and Polyketide Origin of Minquartynoic Acid

The biosynthetic foundation of this compound lies in the metabolism of fatty acids. As a C18 hydroxy polyunsaturated fatty acid, its carbon skeleton is derived from precursors assembled through fatty acid synthesis. nih.gov The general consensus, supported by extensive research on related compounds, is that polyacetylenes like this compound originate from common C16 and C18 fatty acids. Radiochemical tracer studies have shown that long-chain fatty acids are essential for the initial stages of polyacetylene biosynthesis.

The assembly of the carbon chain follows the principles of polyketide synthesis, where two-carbon units are sequentially added, but it is more accurately described as originating from fatty acid pathways. These pathways provide the fundamental C18 backbone that undergoes a series of modifications to become the highly unsaturated this compound.

Precursor MoleculeRole in Biosynthesis
Acetyl-CoA The initial building block for de novo fatty acid synthesis.
Malonyl-CoA Provides the two-carbon units for elongating the fatty acid chain.
Linoleic Acid A primary C18 fatty acid precursor, which is converted to crepenynic acid in many polyacetylene pathways. mdpi.com
Crepenynic Acid The first monoacetylenic C18 fatty acid formed in the major biosynthetic route to polyacetylenes in many plant families. oup.com
Oleic Acid A common monounsaturated fatty acid that can be converted to polyacetylene precursors. capes.gov.br

Proposed Enzymatic Transformations and Metabolic Routes

The conversion of saturated fatty acid precursors into complex polyacetylenes like this compound is orchestrated by a series of specialized enzymes. oup.com The crucial steps involve the introduction of unsaturation in the form of double and triple bonds.

Key enzyme classes implicated in polyacetylene biosynthesis include:

Desaturases: These enzymes introduce double bonds into the fatty acid chain. For instance, a Δ12-oleate desaturase creates the double bond necessary for the subsequent acetylenase activity. oup.com

Acetylenases: These are specialized, desaturase-like enzymes that catalyze the formation of a triple bond from an existing double bond. oup.comcapes.gov.br The activity of a Δ12-fatty acid acetylenase on linoleic acid to produce crepenynic acid is a well-studied example. oup.com

From the initial C18 precursors, the proposed metabolic route involves sequential desaturation and acetylenase-catalyzed reactions to generate the conjugated tetrayne system of this compound. mdpi.com While the specific enzymatic sequence leading directly to this compound has not been fully elucidated, the pathway is believed to follow this general pattern of progressive oxidation of a C18 fatty acid. mdpi.com Other modifications, such as hydroxylation and chain shortening via β-oxidation, are also observed in the biosynthesis of various polyacetylenes, contributing to their structural diversity. mdpi.com

Enzyme ClassFunction in Polyacetylene BiosynthesisExample
Fatty Acid Synthase (FAS) Catalyzes the de novo synthesis of saturated fatty acid chains. Forms palmitic and stearic acid from acetyl-CoA and malonyl-CoA.
Desaturase Introduces double bonds into the fatty acyl chain. mdpi.comoup.comΔ12-oleate desaturase converts oleic acid to linoleic acid. oup.com
Acetylenase Converts a double bond into a triple bond. oup.comcapes.gov.brΔ12-fatty acid acetylenase converts linoleic acid to crepenynic acid. oup.com
Hydroxylase Introduces a hydroxyl (-OH) group.Responsible for the C-17 hydroxyl group in this compound.
Oxidoreductases A broad class of enzymes that catalyze oxidation-reduction reactions, including desaturation. Involved in the overall oxidative processes of the pathway.

De Novo Fatty Acid Synthesis in Relation to this compound Precursors

The ultimate origin of the carbon backbone of this compound is de novo fatty acid synthesis. This fundamental metabolic process builds saturated fatty acids from simple two-carbon units. In plants, this synthesis occurs primarily in the plastids.

The process is initiated with acetyl-CoA. A multi-enzyme fatty acid synthase (FAS) complex then catalyzes the repeated condensation of two-carbon units from malonyl-ACP (acyl carrier protein) with the growing acyl chain. Each cycle of elongation involves a condensation, reduction, dehydration, and another reduction, extending the saturated hydrocarbon chain by two carbons. This process typically generates C16 (palmitic acid) and C18 (stearic acid) fatty acids. These saturated fatty acids are the primary substrates that are subsequently desaturated and modified in the endoplasmic reticulum to enter the specialized pathway of polyacetylene biosynthesis.

Synthetic Chemistry of Minquartynoic Acid and Its Analogs

Total Synthesis Strategies

The total synthesis of minquartynoic acid, a complex natural product, has been achieved through various innovative strategies. These approaches are designed to construct the molecule's intricate structure, which includes a long carbon chain with multiple triple bonds (a polyyne) and a specific three-dimensional arrangement (stereochemistry).

Convergent Synthetic Approaches (e.g., Cadiot-Chodkiewicz Reaction)

Convergent syntheses are a powerful strategy for constructing complex molecules like this compound. This approach involves synthesizing different fragments of the target molecule separately and then joining them together in the later stages. This method is often more efficient than a linear synthesis where the molecule is built step-by-step in a single sequence.

A key reaction utilized in the convergent synthesis of this compound is the Cadiot-Chodkiewicz coupling. This reaction forms a new carbon-carbon bond by coupling a terminal alkyne with a 1-haloalkyne, a reaction catalyzed by a copper salt. This method is particularly well-suited for creating the unsymmetrical diynes and polyynes that are central to the structure of this compound.

The successful application of the Cadiot-Chodkiewicz reaction in a multi-component fashion highlights its importance in the efficient and convergent synthesis of complex polyacetylenic natural products.

Iterative Homologation Methodologies for Polyynes

An alternative to convergent strategies for constructing the polyyne core of this compound and its analogs is the use of iterative homologation methodologies. This technique involves the sequential addition of acetylene (B1199291) units to a growing chain, allowing for the controlled construction of unsymmetrical polyynes.

A developed iterative strategy for synthesizing unsymmetrically substituted polyynes involves a two-step homologation sequence. In this process, a starting bromoalkyne is first coupled with a triisopropylsilyl (TIPS)-protected terminal acetylene in a palladium-catalyzed cross-coupling reaction. This is followed by an in situ one-pot desilylative bromination mediated by silver fluoride (B91410) (AgF), which regenerates a bromoalkyne that is one acetylene unit longer. This two-step cycle can be repeated to progressively build the desired polyyne chain.

The key advantage of this iterative method is that it avoids the isolation of highly sensitive and unstable terminal polyynes, which are prone to decomposition. The utility of this approach has been demonstrated in the total synthesis of (S)-(E)-15,16-dihydrothis compound. This iterative process can be terminated by coupling the elongated bromo-polyyne with various partners to afford the final unsymmetrical polyyne.

This methodology offers a flexible and efficient route to a variety of polyyne-containing molecules, including analogs of sphingoid bases.

Stereoselective Synthesis Methodologies

Achieving the correct stereochemistry at the chiral center of this compound is a critical aspect of its total synthesis. The natural form of this compound is the (S)-enantiomer, and synthetic strategies must be designed to produce this specific stereoisomer.

In several total syntheses of (-)-minquartynoic acid, the stereochemistry is established early in the synthetic sequence by using a chiral starting material. For example, (S)-methyl lactate (B86563) has been used as a chiral precursor to introduce the desired stereocenter. This chiral building block is then elaborated through a series of reactions to form one of the key fragments for the convergent Cadiot-Chodkiewicz coupling.

Another approach to achieving stereoselectivity involves the use of asymmetric reactions. For instance, asymmetric dihydroxylation and orthoester Johnson-Claisen rearrangement have been employed as key steps in the synthesis of related natural products. ProPhenol-catalyzed asymmetric alkynylation of aldehydes is another powerful method for establishing the stereochemistry of propargyl alcohols, which are key intermediates in polyyne synthesis.

The stereoselective synthesis of unnatural α-amino acid derivatives has also been achieved through photoredox catalysis, demonstrating a modern approach to controlling stereochemistry. While not directly applied to this compound in the provided sources, these advanced methodologies represent the broader toolkit available to synthetic chemists for achieving high levels of stereocontrol in complex molecule synthesis.

Challenges in the Synthesis of Polyacetylenic Systems (e.g., Intermediate Instability)

The synthesis of polyacetylenic systems, such as this compound, is fraught with challenges, the most significant of which is the inherent instability of the polyyne chain and its synthetic intermediates. Polyynes are known to be sensitive to heat, light, and air, and can readily decompose, often to charcoal-like materials.

A major hurdle is the instability of terminal diynes and higher polyynes, which are often required as coupling partners in reactions like the Cadiot-Chodkiewicz coupling. For example, in the synthesis of (-)-minquartynoic acid, attempts at a stepwise coupling strategy involving the isolation of a triyne intermediate failed because the triyne decomposed within hours of isolation. This instability necessitated the development of a one-pot, three-component coupling strategy to avoid the isolation of this reactive intermediate.

The attachment of certain functional groups can also influence the stability and reactivity of polyyne intermediates. For instance, in the synthesis of (S)-(-)-(E)-15,16-dihydrothis compound, a bromoalkyne with a terminal carboxylic acid group successfully underwent a copper-catalyzed cross-coupling reaction, while the corresponding ester derivative failed to couple under various conditions.

Furthermore, the processability of polyacetylenes is often poor due to their insolubility and lack of a melting point below their decomposition temperature. To overcome some of these challenges, strategies such as attaching aromatic pendants to the polyacetylene backbone or creating more stable ladder-like brush structures have been explored.

These challenges demand careful planning of synthetic routes, the use of mild reaction conditions, and often the development of innovative strategies to bypass the isolation of unstable intermediates.

Design and Synthesis of Novel Analogs

The design and synthesis of novel analogs of this compound are driven by the need to understand the structural features responsible for its biological activity and to develop new compounds with improved properties. Structure-activity relationship (SAR) studies on related polyacetylenic oxylipins have provided valuable insights for the design of new analogs.

For instance, the triple-bond functionality of acetylenic oxylipins is thought to be crucial for their bioactivity, potentially acting as electrophilic systems that can react with biological nucleophiles. SAR studies have also indicated that a terminal double bond (vinyl group) can be important for the cytotoxicity of some polyacetylenes, as they tend to be more cytotoxic than their dihydro derivatives. The length of the carbon chain has also been shown to have a strong effect on the activity of some polyacetylenes.

Based on these principles, novel analogs can be designed with variations in the polyyne chain length, the position and number of hydroxyl groups, and the presence or absence of other functional groups. The synthetic methodologies developed for the total synthesis of this compound, such as the Cadiot-Chodkiewicz reaction and iterative homologation, provide the tools to construct these designed analogs.

For example, the iterative acetylene homologation sequence allows for the preparation of different polyyne base analogs by terminating the sequence with different coupling partners. This flexibility enables the creation of a diverse library of compounds for biological screening. The synthesis of polyyne-containing sphingoid base analogs demonstrates the application of these methods to create novel bioactive molecules.

The ultimate goal of designing and synthesizing novel analogs is to identify compounds with enhanced potency, selectivity, and drug-like properties, potentially leading to the development of new therapeutic agents.

Biological Activities and Molecular Mechanisms

In Vitro Cytotoxicity Studies

Minquartynoic acid has exhibited a broad spectrum of cytotoxic activity against a panel of human cancer cell lines. These studies reveal its potential as an anti-proliferative agent.

Anti-proliferative Effects on Diverse Cancer Cell Lines

Research has consistently shown that this compound possesses potent cytotoxic effects across numerous human tumor cell lines. nih.govresearchgate.net A study evaluating its efficacy against ten different human tumor cell lines found significant cytotoxicity, with ED50 values (the concentration of a drug that produces a 50% of its maximum effect) ranging from 1.4 to 5.5 µg/mL. researchgate.net

One of the earliest discoveries highlighted its strong activity against the P-388 murine lymphocytic leukemia cell line, with a reported ED50 value of 0.18 µg/mL. nih.govresearchgate.net Subsequent isolations of this compound from other plant sources, such as Coula edulis and Ochanostachys amentacea, confirmed its cytotoxic profile against a range of cancer cells. researchgate.net The compound has demonstrated activity against human lung (Lu1), colon (Col2), oral epidermoid (KB), prostate (LNCaP), ovarian (SW626), and neuroblastoma (SKNSH) cancer cell lines. researchgate.net

Below is an interactive table summarizing the cytotoxic activity of this compound against various cancer cell lines as reported in the literature.

Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines

Cell Line Cancer Type ED50 (µg/mL) Reference
P-388 Murine Lymphocytic Leukemia 0.18 nih.govresearchgate.net
Lu1 Human Lung Cancer 4.1
Col2 Human Colon Cancer 5.5 researchgate.net
KB Human Oral Epidermoid Carcinoma 3.7
LNCaP Human Prostate Cancer 1.6 researchgate.net
SW626 Human Ovarian Cancer 4.1 researchgate.net

Cell Cycle Modulation (e.g., G1, G2/M Phase Arrest)

While the broad class of polyacetylenic oxylipins has been shown to induce cell cycle arrest in cancer cells, specific studies detailing the effect of this compound on cell cycle progression are limited. nih.gov For instance, other related polyacetylenes have been observed to cause arrest at the G1 or G2/M phases of the cell cycle. semanticscholar.orgmdpi.com Panaxytriol (B31408), a C17 polyacetylene, was found to induce a dose- and time-dependent cell cycle arrest at the G2/M phase in P388D1 cells. semanticscholar.org Similarly, panaxydol, another related compound, has been shown to induce G1 phase cell cycle arrest in a human malignant melanoma cell line. semanticscholar.org These findings suggest that a potential mechanism for the anti-proliferative action of this compound could involve the disruption of normal cell cycle progression. However, direct experimental evidence confirming which specific phase (G1, S, or G2/M) is targeted by this compound and the molecular players involved (e.g., cyclins, cyclin-dependent kinases) is not yet available in the reviewed scientific literature.

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Polyacetylenes as a chemical class are known to trigger apoptosis in cancer cells. nih.gov For example, the aromatic polyacetylene capillin (B1212586) induces apoptosis in human leukemia HL-60 cells via the mitochondrial pathway. This intrinsic pathway typically involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the key executioners of apoptosis. mdpi.comresearchgate.net

The apoptotic process is generally mediated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which converge on the activation of executioner caspases like caspase-3 and caspase-7. mdpi.comresearchgate.netthermofisher.com While it is plausible that this compound exerts its cytotoxic effects through the induction of apoptosis, detailed studies elucidating the specific pathway—whether intrinsic, extrinsic, or both—and identifying the specific initiator and executioner caspases activated by this compound have not been extensively reported.

DNA Synthesis Inhibition

Inhibition of DNA synthesis is a critical target for many chemotherapeutic drugs, as it directly halts the proliferation of rapidly dividing cancer cells. creative-biolabs.comslideshare.net Some polyacetylenic compounds have been found to interfere with this fundamental process. semanticscholar.org For instance, panaxytriol has been shown to inhibit DNA synthesis in P388D1 and SNU-C2A cancer cell lines in a dose-dependent manner. semanticscholar.org The biosynthesis of polyacetylenes is related to fatty acid metabolism, and inhibitors of fatty acid synthase have been shown to suppress DNA replication in tumor cells. This suggests a potential link between the pathways that produce these compounds and the regulation of DNA synthesis. However, direct experimental evidence specifically demonstrating that this compound inhibits DNA synthesis, or detailing the mechanism by which it might do so (e.g., by inhibiting DNA polymerases or topoisomerases), is currently lacking in the scientific literature. creative-biolabs.com

Impact on Multidrug-Resistant Cancer Cell Lines

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in cancer cells. this compound has been evaluated for its activity against such resistant cells. Specifically, it has shown cytotoxicity against the vinblastine-resistant human oral epidermoid carcinoma cell line, KB-V+. researchgate.net In the presence of vinblastine, this compound displayed an ED50 of 2.8 µg/mL against this multidrug-resistant cell line, indicating that it may be able to overcome certain mechanisms of drug resistance. researchgate.net

Table 2: Cytotoxic Activity of this compound Against a Multidrug-Resistant Cell Line

Cell Line Description ED50 (µg/mL) Reference

Antiviral Activities

In addition to its anticancer properties, this compound has been identified as having antiviral activity, notably against the Human Immunodeficiency Virus (HIV). Independent studies have reported its anti-HIV activity. Research has indicated that this compound can inhibit HIV-1 replication in vitro. While the precise mechanism of its antiviral action is not fully elucidated, it has been suggested that some polyacetylenes may act by blocking viral entry into host cells or by inhibiting viral transcription.

Anti-HIV Activity

This compound has demonstrated notable efficacy against the Human Immunodeficiency Virus (HIV) in laboratory settings. Bioassay-guided fractionation of an extract from Ochanostachys amentacea identified this compound as an HIV-inhibitory compound. researchgate.net In an in vitro XTT-based anti-HIV assay, the compound effectively inhibited the killing of human lymphoblastoid cells by HIV-1. researchgate.netnih.gov

The cytoprotective effect was observed over a specific concentration range, with detailed studies quantifying its potency. researchgate.net The anti-HIV activity has been independently confirmed by multiple research groups, establishing it as a significant biological property of the molecule. scispace.com

Table 1: Anti-HIV Activity of this compound

Assay Type Parameter Value (µg/mL) Cytoprotection
XTT-based anti-HIV assay EC₅₀ (50% Effective Concentration) 2.2 70-80% (Maximum)
XTT-based anti-HIV assay IC₅₀ (50% Inhibitory Concentration) 5.5 N/A
In vitro anti-HIV assay Effective Concentration Range 2-5 Effective Inhibition

Data sourced from Rashid et al. (2001). researchgate.net

Antiprotozoal Activities

This compound exhibits significant activity against several protozoan parasites responsible for major human diseases. It was originally isolated as an antiprotozoal constituent from the Peruvian tree Minquartia guianensis. mathewsopenaccess.com

The compound has shown moderate to potent in vitro activity against Plasmodium falciparum, the parasite that causes the most severe form of malaria in humans. Studies have confirmed its ability to inhibit the growth of this parasite, supporting the traditional use of plants containing this acid for treating malaria. mathewsopenaccess.com

Similarly, this compound is active against Leishmania major, a protozoan parasite that causes cutaneous leishmaniasis. Its efficacy against this parasite further underscores its potential as a broad-spectrum antiprotozoal agent. mathewsopenaccess.com

Table 2: Antiprotozoal Activity of this compound

Organism Activity IC₅₀ (50% Inhibitory Concentration)
Plasmodium falciparum Antimalarial 3.0 µg/mL
Leishmania major Antileishmanial 1.4 µg/mL

Data sourced from Rasmussen et al. (2000) as cited by secondary sources.

Antimalarial Efficacy (e.g., Plasmodium falciparum)

Immunomodulatory Effects

Beyond its direct antimicrobial actions, this compound also influences the host immune response.

A significant immunomodulatory effect of this compound is its strong inhibition of human lymphocyte proliferation induced by phytohaemagglutinin A (PHA). researchgate.net PHA is a mitogen used in laboratories to stimulate T-cell division, and the ability of this compound to block this process indicates it can modulate T-cell mediated immune responses. This inhibitory action on lymphocytes has been consistently reported in studies investigating its biological profile. researchgate.net

Proposed Molecular Mechanisms of Action

The precise molecular mechanisms underlying the diverse biological activities of this compound are not fully elucidated. However, research on polyacetylenic oxylipins, the chemical class to which it belongs, offers several proposed mechanisms.

The presence of multiple conjugated triple bonds makes these molecules highly reactive. It is proposed that these acetylenic compounds can act as alkylating agents, reacting with proteins and other biological molecules to exert their effects. This reactivity could explain their broad cytotoxicity and antimicrobial activities.

For their anti-inflammatory and immunomodulatory effects, several pathways have been suggested for related polyacetylenes. These include the activation of the Keap1–Nrf2 signaling pathway, which is involved in cellular protection against oxidative stress, and the inhibition of proinflammatory molecules like cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Some polyacetylenes are also known to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

In the context of its anti-HIV activity, it has been suggested that some polyacetylene fatty acids may function by blocking viral entry into host cells or by inhibiting viral transcription through interference with cellular transcription factors like NF-κB and Sp1.

Interaction with Keap1–Nrf2 Signaling Pathway

This compound and related acetylenic oxylipins are known to activate the Keap1-Nrf2 signaling pathway. researchgate.net This pathway is a primary regulator of cellular defense against oxidative and electrophilic stress. The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is the central component of this pathway, controlling the expression of numerous cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.

Under normal conditions, Nrf2 is bound in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's degradation. Electrophilic compounds like this compound can react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, inhibiting its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 can translocate into the nucleus, bind to the antioxidant response element (ARE) in the promoter regions of target genes, and initiate their transcription. The activation of the Keap1-Nrf2 pathway by acetylenic oxylipins like this compound leads to the induction of anti-inflammatory and cytoprotective phase 2 enzymes. researchgate.net This mechanism is believed to contribute significantly to the compound's chemopreventive effects. researchgate.net

Modulation of Pro-inflammatory Pathways

This compound demonstrates significant anti-inflammatory activity by modulating key pro-inflammatory pathways. researchgate.net Inflammation is a complex biological response involving various signaling molecules and immune cells. Dysregulation of this process can lead to chronic inflammatory conditions.

Research has shown that this compound can inhibit the production of pro-inflammatory peptides and proteins. researchgate.net One of its notable effects is the strong inhibition of phytohaemagglutinin A-induced proliferation of human lymphocytes, indicating its immunomodulatory potential. mathewsopenaccess.com Pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) are key mediators in inflammatory responses. The ability of compounds like this compound to suppress these pathways is a crucial aspect of their therapeutic potential. researchgate.net This anti-inflammatory action, coupled with its other molecular activities, may explain some of its observed chemopreventive properties. researchgate.net

Endoplasmic Reticulum Stress Induction

The induction of endoplasmic reticulum (ER) stress is another mechanism through which this compound exerts its biological effects. researchgate.net The ER is a critical organelle for protein folding and modification; disruptions in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. In response, the cell activates the unfolded protein response (UPR) to restore homeostasis, but prolonged or severe ER stress can trigger apoptosis (programmed cell death).

Acetylenic oxylipins, including this compound, have been shown to induce ER stress. researchgate.net This induction may contribute to their cytotoxic effects against cancer cells and partially explain their chemopreventive activities. researchgate.net Pharmacologically active drugs can induce cell death through ER stress pathways by activating stress-induced genes via ER stress response elements (ERSEs) in their promoters. Agents that induce ER stress, such as tunicamycin (B1663573) and thapsigargin, are known to promote leukocyte binding and may contribute to chronic inflammation by forming a hyaluronan-rich extracellular matrix. The ability of this compound to trigger this pathway highlights a key mechanism for its anticancer potential.

Ligand Activity for Nuclear Receptors (e.g., PPARγ)

This compound has been identified as a ligand for nuclear receptors, specifically the peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.net PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cell growth and differentiation.

Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called PPAR response elements (PPREs) in the promoter region of target genes, thereby modulating their expression. PPARγ is a target for the thiazolidinedione (TZD) class of drugs used in treating type 2 diabetes. The discovery that natural compounds like acetylenic oxylipins can act as PPARγ ligands is significant. researchgate.net This interaction is central to the growth, differentiation, and apoptosis of cancer cells, suggesting that this compound's anticancer effects may be mediated, in part, through the activation of PPARγ signaling pathways. researchgate.net

Reactivity with Biological Nucleophiles (e.g., Alkylation by Polyacetylene Moiety)

The distinct chemical structure of this compound, characterized by its polyacetylene chain, is fundamental to its biological reactivity. researchgate.net The triple bonds within this moiety render it a potent alkylating agent, making it highly reactive toward biological nucleophiles such as proteins and other biomolecules. researchgate.net

The electrophilic nature of the polyacetylene chain facilitates reactions with soft nucleophiles, like the thiolate groups of cysteine residues in proteins. This reactivity is a key feature of acetylenic oxylipins and is responsible for many of their biological effects. researchgate.net The alkylating capability allows these compounds to covalently modify proteins, which can lead to the activation or inhibition of various cellular pathways. researchgate.net For instance, the interaction with Keap1 is an example of this reactivity. The high reactivity of the polyacetylene structure towards biological nucleophiles is a defining characteristic that underpins the diverse pharmacological profile of this compound. researchgate.netacs.org

In Vivo Pharmacological Studies in Animal Models

The anticancer potential of this compound and related acetylenic oxylipins has been investigated in various in vivo animal models, which are crucial for preclinical assessment of therapeutic agents. researchgate.net These studies have provided evidence for the compound's anti-tumor and chemopreventive effects. researchgate.net

Bioactive C17 and C18 acetylenic oxylipins have been shown to exert chemopreventive effects on cancer development in vivo. researchgate.net While much of the initial research on this compound highlighted its in vitro cytotoxicity against cell lines like the P-388 murine lymphocytic leukemia, these findings provide a strong basis for its anti-tumor properties in living organisms. researchgate.netmathewsopenaccess.com Animal models, such as those using chemically induced or genetically engineered tumors, are standard for evaluating chemopreventive agents. Studies on other natural compounds have demonstrated the utility of these models in determining efficacy against various cancers. mdpi.com The collective evidence suggests that the molecular activities of this compound, including the activation of the Keap1-Nrf2 pathway, induction of ER stress, and modulation of inflammatory pathways, contribute to its observed chemopreventive and anti-tumor effects in animal models. researchgate.net

Interactive Data Table: Summary of this compound's Biological Activities

Molecular Mechanism Key Effect Implication Relevant Proteins/Pathways
Keap1-Nrf2 Interaction Activation of Nrf2 signaling Cytoprotection, Anti-inflammation Keap1, Nrf2, Antioxidant Response Element (ARE)
Pro-inflammatory Modulation Inhibition of lymphocyte proliferation Anti-inflammatory, Immunomodulatory IL-6, TNF-α
ER Stress Induction Triggers Unfolded Protein Response (UPR) Cytotoxicity, Apoptosis in cancer cells ERSE, GRP78
PPARγ Ligand Activity Activation of PPARγ Regulation of cell growth and apoptosis PPARγ, RXR
Nucleophile Reactivity Alkylation of biomolecules Covalent modification of proteins Cysteine residues

Structure Activity Relationship Sar Studies

Influence of Polyacetylene Chain Length and Conjugation

The extended system of four conjugated triple bonds is a defining feature of minquartynoic acid and is considered fundamental to its bioactivity. nih.gov This polyacetylene chain makes the molecule highly electrophilic, enabling it to react with biological nucleophiles like proteins, which is believed to be a central mechanism for its cytotoxic effects. mdpi.com The high degree of conjugation in the polyacetylene backbone is a critical factor. mdpi.com

Alterations to this system, such as reducing the number of triple bonds, can significantly impact activity. For instance, the natural derivative (E)-15,16-dihydrothis compound, where one of the four alkynes is reduced to a double bond, still demonstrates potent anticancer activity, indicating that a highly conjugated, though slightly less unsaturated, chain can maintain high levels of cytotoxicity. mdpi.comresearchgate.net However, the extensive conjugation provided by the tetrayne system is generally associated with the potent activity of this class of compounds. The electrophilic nature of these C18 acetylenic oxylipins appears to be a primary determinant of their cytotoxic and anti-inflammatory activities. mdpi.com

Role of Hydroxyl Group Stereochemistry and Position

The hydroxyl group at the C-17 position and its specific stereochemistry are crucial for the biological profile of this compound. aocs.org The naturally occurring, biologically active form of the molecule has the (S)-configuration at this chiral center. nih.gov The synthesis of the specific (S)-enantiomer has been a key objective in several total synthesis campaigns, underscoring its importance for potent anticancer and anti-HIV properties.

The position and stereochemistry of hydroxyl groups can significantly affect a molecule's stability and activity by influencing how it binds to target enzymes or receptors. pressbooks.pub While direct comparisons of the (S) and (R) enantiomers' activities are not extensively detailed in the available literature, the consistent focus on synthesizing the (S)-isomer suggests that it is the more active or correctly configured form for its biological targets. The polarity imparted by the hydroxyl group, and its ability to participate in hydrogen bonding, are also critical for the molecule's interaction with biological systems. britannica.com

Significance of Carboxylic Acid Functionality

The terminal carboxylic acid group is another essential feature for the bioactivity of this compound. This functional group is highly ionized at physiological pH, which influences the molecule's solubility and transport properties. The ability of the carboxyl group to donate a proton makes it a Brønsted-Lowry acid, and the resulting carboxylate anion is stabilized by resonance, a key feature of its chemical reactivity.

The presence of the carboxylic acid is often critical for the interaction with biological targets. In synthetic efforts, the presence of a free carboxylic acid has been shown to be crucial for the success of certain chemical reactions, such as specific copper-catalyzed cross-coupling reactions, while the corresponding ester failed to react under similar conditions. researchgate.net This suggests the carboxylic acid moiety plays a role not just in the final molecule's biological function but also in influencing its chemical behavior and potential interactions. Modifications, such as conversion to an ester, can alter the pharmacokinetic properties and reduce or change the biological activity.

Comparative Analysis with Natural and Synthetic Derivatives

The evaluation of this compound alongside its natural and synthetic analogues provides the most direct evidence for its structure-activity relationships. Derivatives such as 18-hydroxythis compound and (E)-15,16-dihydrothis compound have been isolated and tested, revealing important SAR insights. mdpi.comresearchgate.net

All three compounds—this compound, 18-hydroxythis compound, and (E)-15,16-dihydrothis compound—have demonstrated significant cytotoxicity against various human tumor cell lines. mdpi.com The activity of (E)-15,16-dihydrothis compound, which is described as a highly potent anticancer agent, shows that the reduction of a single alkyne to an alkene does not eliminate cytotoxicity. Similarly, the addition of a second hydroxyl group, as in 18-hydroxythis compound, also results in a highly active compound.

A study comparing the cytotoxicity of these three compounds against a panel of 10 human tumor cell lines found that all were significantly cytotoxic, with ED₅₀ values (the dose effective in inhibiting 50% of cell growth) ranging from 0.3 to over 20 μg/mL. mdpi.comresearchgate.net this compound itself was first identified through its potent cytotoxicity against the P388 leukemia cell line, with an ED₅₀ value of 0.18 μg/mL. mdpi.comresearchgate.netmathewsopenaccess.com

Table 1: Cytotoxicity Data for this compound and Derivatives

This table presents the effective dose (ED₅₀) required for 50% inhibition of various cancer cell lines. Lower values indicate higher potency.

CompoundCell LineED₅₀ (µg/mL)Reference
This compoundP388 (Murine Leukemia)0.18 mdpi.com, researchgate.net
This compoundBC1 (Human Breast Cancer)0.4 mdpi.com
This compoundLu1 (Human Lung Cancer)0.3 mdpi.com
This compoundCol2 (Human Colon Cancer)0.4 mdpi.com
This compoundKB (Human Oral Cancer)0.5 mdpi.com
This compoundLNCaP (Human Prostate Cancer)0.3 mdpi.com,
(E)-15,16-dihydrothis compoundBC1 (Human Breast Cancer)0.4 mdpi.com
(E)-15,16-dihydrothis compoundLu1 (Human Lung Cancer)0.3 mdpi.com
(E)-15,16-dihydrothis compoundCol2 (Human Colon Cancer)0.4 mdpi.com
(E)-15,16-dihydrothis compoundKB (Human Oral Cancer)0.5 mdpi.com
(E)-15,16-dihydrothis compoundLNCaP (Human Prostate Cancer)0.3 mdpi.com,
18-hydroxythis compoundBC1 (Human Breast Cancer)0.9 mdpi.com
18-hydroxythis compoundLu1 (Human Lung Cancer)0.7 mdpi.com
18-hydroxythis compoundCol2 (Human Colon Cancer)0.8 mdpi.com
18-hydroxythis compoundKB (Human Oral Cancer)1.1 mdpi.com
18-hydroxythis compoundLNCaP (Human Prostate Cancer)0.7 mdpi.com,

This interactive data table is based on available research data. mdpi.comresearchgate.net

Analytical Methodologies for Minquartynoic Acid Research

Quantitative Determination in Complex Biological and Botanical Matrices

The quantitative analysis of Minquartynoic acid in intricate matrices, such as plant tissues or biological fluids, necessitates highly sensitive and selective methods due to its typically low concentrations. While specific validated methods for this compound are not widely published, a standard approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation: The initial step involves the extraction of this compound from the sample matrix. For botanical materials like the bark of Minquartia guianensis or Coula edulis, this typically begins with solvent extraction using organic solvents. mathewsopenaccess.com For biological samples, which are more complex, sample preparation is critical to remove interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT) or liquid-liquid extraction (LLE). Given the acidic nature of the molecule, adjusting the pH of the aqueous phase during LLE can optimize the extraction of the uncharged form into an immiscible organic solvent.

LC-MS/MS Analysis: This technique is the cornerstone for the quantification of trace-level compounds in complex mixtures. The prepared extract is injected into a high-performance liquid chromatography (HPLC) system for separation, which is then interfaced with a tandem mass spectrometer for detection. Quantification is typically achieved using multiple reaction monitoring (MRM), which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. cas.cn An internal standard, ideally a stable isotope-labeled version of the analyte, would be added at the beginning of the sample preparation process to correct for matrix effects and variations in extraction recovery and instrument response.

The table below outlines the typical parameters for a hypothetical LC-MS/MS method for the quantitative determination of this compound.

ParameterDescription
Sample Preparation Liquid-liquid extraction or Solid-phase extraction (SPE) to isolate analytes and remove matrix interferences. scielo.br
Chromatography Reversed-phase HPLC, typically with a C18 column.
Mobile Phase A gradient elution using acetonitrile (B52724) and water, both containing a modifier like 0.1% formic acid to ensure protonation of the analyte.
Ionization Electrospray ionization (ESI), likely in negative ion mode [M-H]⁻ due to the carboxylic acid group.
Detection Tandem mass spectrometry (MS/MS).
Quantification Mode Multiple Reaction Monitoring (MRM) for specific precursor/product ion transitions. cas.cn
Internal Standard Ideally, a stable isotope-labeled this compound (e.g., ¹³C or ²H labeled).

Advanced Separation Techniques for Isolation and Purity Assessment

The isolation of this compound from its natural sources, such as the bark of Minquartia guianensis, Coula edulis, or the twigs of Ochanostachys amentacea, is a multi-step process involving extraction and chromatography. mathewsopenaccess.com

Extraction and Initial Fractionation: The process begins with the extraction of dried and ground plant material with a suitable organic solvent, such as dichloromethane (B109758) or methanol. nih.gov The resulting crude extract is a complex mixture of numerous compounds, including triterpenes, xanthones, and other lipids, in addition to this compound. nih.gov This crude extract is often subjected to preliminary fractionation using open column chromatography over a stationary phase like silica (B1680970) gel. Elution with a solvent gradient of increasing polarity separates the compounds into fractions based on their polarity.

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using HPLC, which offers higher resolution. researchgate.net Reversed-phase HPLC is a common choice for separating fatty acids and related compounds. The purity of the isolated compound is assessed by the presence of a single, symmetrical peak in the HPLC chromatogram under different conditions. ebi.ac.uk

The following table details typical conditions for the HPLC-based purification and purity analysis of this compound.

ParameterDescription
Technique High-Performance Liquid Chromatography (HPLC).
Stationary Phase Reversed-phase column, such as a C18 (octadecylsilyl) bonded silica gel.
Mobile Phase A gradient or isocratic mixture of solvents like acetonitrile and water, often with an acidic modifier (e.g., acetic acid or formic acid) to suppress the ionization of the carboxylic acid and ensure good peak shape.
Detector A UV detector is commonly used, as the conjugated polyyne system of this compound absorbs UV light. A photodiode array (PDA) detector can provide UV spectra to further confirm peak identity and purity.
Purity Assessment A sharp, symmetrical, and single chromatographic peak indicates a high degree of purity. ebi.ac.uk

Spectroscopic Analysis for Purity and Detailed Structural Confirmation

Once isolated, the definitive identification and structural elucidation of this compound are accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For this compound (C₁₈H₂₀O₃), the expected mass is approximately 284.1412 g/mol . Tandem MS (MS/MS) experiments induce fragmentation of the molecular ion, and the resulting pattern provides valuable structural information. For a long-chain carboxylic acid, characteristic fragmentation includes losses of water (H₂O) and the carboxyl group (COOH). scielo.br The extensive polyyne chain also produces a characteristic fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR provides information on the number and chemical environment of hydrogen atoms. Key signals for this compound would include those for the methyl and methine protons adjacent to the hydroxyl group, the methylene (B1212753) protons along the aliphatic chain, and the protons alpha to the carboxylic acid.

¹³C NMR reveals the number and type of carbon atoms (methyl, methylene, methine, quaternary). For this compound, this includes signals for the carboxylic acid carbon, the numerous sp-hybridized carbons of the four triple bonds, the sp³ carbons of the aliphatic chain, and the carbon bearing the hydroxyl group. nih.gov

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the structure. nih.gov

The absolute stereochemistry at the C-17 chiral center is often determined by preparing Mosher's ester derivatives of the alcohol and analyzing their ¹⁹F NMR spectra or by chemical conversion to a known compound.

The tables below summarize the characteristic spectroscopic data reported for this compound.

Table 7.3.1: Key Mass Spectrometry Data for this compound

Ion Type m/z (Mass-to-Charge Ratio) Interpretation
[M-H]⁻ 283 Deprotonated molecular ion (in negative ion mode).
[M+Na]⁺ 307 Sodium adduct of the molecular ion (in positive ion mode).

| Fragmentation Ions | Varies | Characteristic losses include H₂O (from the hydroxyl group) and COOH (from the carboxylic acid group), as well as cleavages along the polyyne chain. scielo.br |

Position ¹³C NMR (δ, ppm) ¹H NMR (δ, ppm, Multiplicity, J in Hz)
1 (COOH) ~179.0 -
2 (CH₂) ~34.0 ~2.35 (t, J = 7.0)
3 (CH₂) ~24.5 ~1.65 (m)
4-7 (CH₂) ~28.5-29.0 ~1.30-1.45 (m)
8 (CH₂) ~19.2 ~2.25 (t, J = 7.0)
9 (C≡) ~78.0 -
10 (≡C) ~65.5 -
11 (C≡) ~63.0 -
12 (≡C) ~62.5 -
13 (C≡) ~62.0 -
14 (≡C) ~61.5 -
15 (C≡) ~70.0 -
16 (≡C) ~75.0 -
17 (CHOH) ~58.5 ~4.50 (q, J = 6.5)

Future Research Directions and Prospects

Comprehensive Elucidation of Biosynthetic Pathways

The biosynthesis of minquartynoic acid and other polyacetylenes is a complex process that is not yet fully understood. Isotopic tracer studies have shown that most of these compounds are derived from fatty acid and polyketide precursors. The formation of the characteristic carbon-carbon triple bonds is believed to be catalyzed by desaturase enzymes. Future research should focus on a multi-faceted approach to comprehensively map out the entire biosynthetic pathway.

Key research objectives include:

Identification and Characterization of Key Enzymes: While FAD2-like enzymes (Δ12 oleic acid desaturases) are implicated in the initial desaturation steps to form acetylenic bonds from fatty acids like linoleic acid, the complete enzymatic cascade remains to be elucidated. plantae.orgresearchgate.netusask.ca Research should aim to identify and characterize all the desaturases, acetylenases, and other modifying enzymes, such as those responsible for chain elongation and oxidation, that are involved in the synthesis of the C18 backbone of this compound. The use of transcriptomics and metabolite correlation analysis in plants known to produce these compounds, like those in the Olacaceae family, could pinpoint candidate genes. plantae.orgbiorxiv.org

Heterologous Expression and Pathway Reconstruction: Once candidate genes are identified, their functions can be confirmed through heterologous expression in model organisms like yeast (Saccharomyces cerevisiae) or Arabidopsis thaliana. plantae.org This approach allows for the functional characterization of individual enzymes and the stepwise reconstruction of the biosynthetic pathway, leading to the production of this compound or its precursors in a controlled system.

Understanding Regulatory Mechanisms: Investigation into the genetic and environmental factors that regulate the expression of polyacetylene biosynthetic genes is crucial. This knowledge is essential for understanding how plants control the production of these specialized metabolites and could be leveraged for enhancing production through metabolic engineering.

Targeted Synthesis of Potent and Stable Analogs

The inherent instability of polyacetylenic compounds like this compound presents a significant hurdle for their development as therapeutic agents. muohio.edu The synthesis of more stable and potent analogs is therefore a critical area of research.

Future synthetic strategies should focus on:

Structure-Activity Relationship (SAR) Studies: A systematic approach to synthesizing a library of this compound analogs is needed to establish clear structure-activity relationships. This involves modifying various parts of the molecule, such as the length of the alkyl chain, the number and position of the acetylenic bonds, and the nature of the terminal functional groups. For instance, research on other phospholipase A2 inhibitors has shown that modifications to the lipophilic chain can significantly impact potency.

Novel Synthetic Methodologies: The development of efficient and scalable synthetic routes is paramount. muohio.edu Challenges in the synthesis of polyacetylenes, such as the instability of intermediates, require innovative approaches. muohio.edu For example, one-pot, multi-component reactions like the Cadiot-Chodkiewicz coupling have been successfully employed to construct the tetrayne core of this compound, avoiding the isolation of unstable intermediates. muohio.edu Further exploration of modern catalytic systems and synthetic strategies, such as those used in the synthesis of substituted polyacetylenes, could lead to more efficient and versatile routes to novel analogs.

Deeper Mechanistic Investigations at the Molecular and Cellular Levels

While this compound is known to inhibit enzymes like phospholipase A2 (PLA2), the precise molecular and cellular mechanisms underlying its broad spectrum of biological activities are not fully understood. Deeper mechanistic studies are essential to identify its specific molecular targets and signaling pathways.

Key areas for investigation include:

Target Identification and Validation: Advanced proteomics and chemical biology approaches should be employed to identify the direct binding partners of this compound within the cell. This will help to confirm whether PLA2 is the primary target or if other proteins are involved in its cytotoxic and anti-inflammatory effects.

Enzyme Inhibition Kinetics and Binding Studies: Detailed kinetic studies are needed to characterize the mode of inhibition of PLA2 and other potential enzyme targets. Techniques such as X-ray crystallography or cryo-electron microscopy could provide structural insights into how this compound binds to its targets, paving the way for rational drug design.

Cellular Pathway Analysis: The downstream effects of this compound on cellular signaling pathways, particularly those involved in inflammation, cell proliferation, and apoptosis, need to be thoroughly investigated. This will provide a more complete picture of how the compound exerts its biological effects at the cellular level.

Exploration of Additional Biological Activities in Novel Systems

Initial studies have highlighted the anti-cancer, anti-HIV, and antiprotozoal activities of this compound. researchgate.netresearchgate.netresearchgate.net However, the full therapeutic potential of this compound and its analogs may extend to other disease areas.

Future research should involve:

Broad-Spectrum Bioactivity Screening: this compound and its newly synthesized analogs should be screened against a wide range of biological targets and in various disease models. This could uncover novel therapeutic applications in areas such as other infectious diseases, metabolic disorders, and neurodegenerative diseases. researchgate.net For example, other polyacetylenes have shown promise as antibacterial and antifungal agents, suggesting a potential avenue for exploration. researchgate.netfrontiersin.org

In Vivo Efficacy Studies: Promising compounds identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and tolerability. This is a critical step in the translation of basic research findings into potential clinical applications.

Investigation in Diverse Biological Systems: The activity of this compound could be explored in various organisms, including plants, fungi, and insects, to understand its broader ecological roles and potentially identify new applications in agriculture or pest control.

Biotechnological Production and Sustainable Sourcing Strategies

The natural sources of this compound, such as plants from the Olacaceae family, may not be sufficient or sustainable for large-scale production. researchgate.net Therefore, developing biotechnological production methods and sustainable sourcing strategies is crucial.

Key strategies include:

Metabolic Engineering of Plants and Microorganisms: Once the biosynthetic pathway is fully elucidated, metabolic engineering techniques can be used to enhance the production of this compound in its native plant species or to transfer the entire pathway into a heterologous host. Host organisms like yeast or microalgae could be engineered to produce the compound in a controlled and scalable fermentation process.

Plant Cell and Tissue Culture: Establishing cell or tissue cultures of this compound-producing plants, such as Minquartia guianensis, could provide a sustainable and controlled source of the compound, independent of geographical and seasonal variations.

Enzymatic Synthesis: In the future, it may be possible to use the isolated and characterized enzymes from the biosynthetic pathway to perform in vitro enzymatic synthesis of this compound and its analogs, offering a highly controlled and efficient production method.

Q & A

Q. What are the established synthetic pathways for minquartynoic acid, and what are their stereochemical challenges?

this compound is synthesized via asymmetric catalytic alkynylation of acetaldehyde using chiral catalysts (e.g., catalyst A in ), achieving high enantiomeric excess (94% ee) in intermediate steps . Key challenges include controlling stereoselectivity during alkyne addition and ensuring regioselectivity in subsequent transformations. Researchers should employ chiral HPLC or X-ray crystallography to verify stereochemical outcomes and optimize reaction conditions (e.g., solvent polarity, temperature) to mitigate racemization risks.

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound and its analogs?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for identifying acetylenic protons and carboxyl groups, while high-resolution mass spectrometry (HRMS) confirms molecular formulas. Infrared (IR) spectroscopy helps detect conjugated triple bonds (C≡C stretching at ~2200 cm⁻¹) and carboxylic acid groups (O-H stretch at ~2500-3300 cm⁻¹) . For analogs like (E)-15,16-dihydrothis compound (compound 110), comparative analysis with reference spectra from structurally related acetylenic oxylipins is advised .

Q. What in vitro bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?

Standard assays include cytotoxicity screening (e.g., MTT assay against cancer cell lines), anti-inflammatory activity (e.g., COX-2 inhibition), and antioxidant capacity (e.g., DPPH radical scavenging). Researchers must validate bioactivity using dose-response curves (IC₅₀ calculations) and control for false positives by including lipid peroxidation inhibitors in assay buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel this compound derivatives?

Discrepancies in NMR or MS data often arise from isomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC, HMBC) to confirm connectivity and distinguish positional isomers.
  • Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data.
  • Recrystallization or preparative TLC to isolate pure compounds before re-analysis .

Q. What methodologies optimize the stereoselectivity of this compound synthesis?

To enhance stereoselectivity:

  • Chiral ligand screening : Test phosphine or N-heterocyclic carbene ligands to improve catalyst enantioselectivity.
  • Solvent engineering : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring desired stereoisomers.
  • Kinetic resolution : Use enzymatic or chemical methods to separate enantiomers post-synthesis .

Q. How do structural modifications (e.g., hydroxylation, chain elongation) affect this compound’s bioactivity?

Structure-activity relationship (SAR) studies require systematic modifications:

  • Hydroxylation : Introduce -OH groups at C-18 (as in compound 112) to assess solubility and membrane permeability changes .
  • Chain length variation : Synthesize C17 analogs (e.g., compound 110) to evaluate chain length’s impact on cytotoxicity.
  • Bioisosteric replacement : Substitute acetylenic bonds with alkenes or esters to probe electronic effects. Use molecular docking to predict binding affinity changes to target proteins .

Q. What experimental designs address low yields in this compound biosynthesis studies?

Low yields in microbial or plant-based biosynthesis may result from pathway bottlenecks. Solutions include:

  • Metabolic flux analysis : Identify rate-limiting enzymes (e.g., desaturases) using ¹³C isotopic labeling.
  • CRISPR-mediated gene editing : Overexpress rate-limiting enzymes or silence competing pathways.
  • Fed-batch fermentation : Maintain optimal substrate concentrations to prevent toxicity .

Methodological Guidelines

  • Data validation : Replicate experiments ≥3 times and report standard deviations. Use ANOVA for multi-group comparisons .
  • Ethical compliance : Adhere to journal submission guidelines (e.g., anonymized manuscripts, bilingual abstracts) .
  • Literature integration : Compare findings with existing acetylenic oxylipin studies to contextualize novelty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.